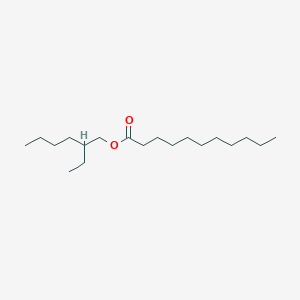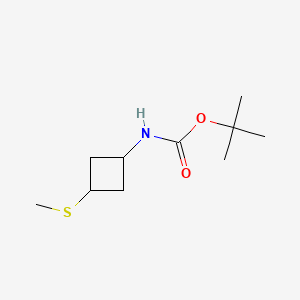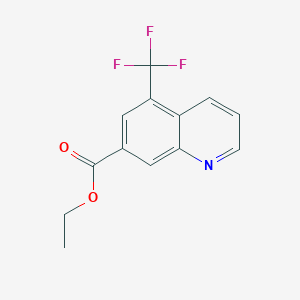
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate is a quinoline derivative that features a trifluoromethyl group at the 5-position and an ethyl ester group at the 7-position. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(trifluoromethyl)quinoline-7-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator.
Esterification: The carboxylic acid group at the 7-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper or iron may be used to facilitate the reactions under milder conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Its unique properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 5-(trifluoromethyl)quinoline-7-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell proliferation.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position, which may enhance its hydrogen bonding capabilities.
Ethyl 8-(trifluoromethyl)-2-methyl-4-oxo-4H-pyrano[3,2-c]quinolone-3-carboxylate: This derivative features a pyrano ring fused to the quinoline core, providing additional rigidity and potential biological activity.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological studies, and material science. Its unique structure and reactivity make it a valuable tool for researchers exploring new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C13H10F3NO2 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)quinoline-7-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)8-6-10(13(14,15)16)9-4-3-5-17-11(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
RSWFTJVXMMKJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=NC2=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


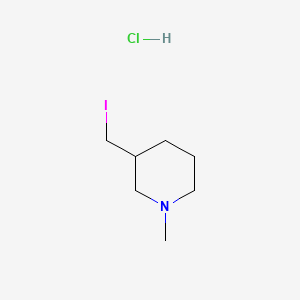
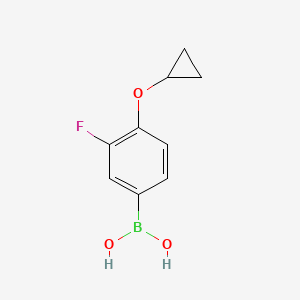
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
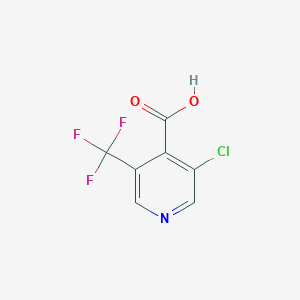
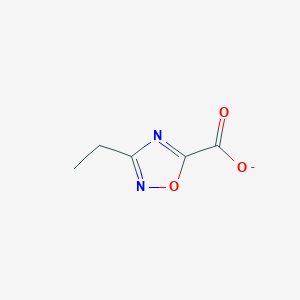
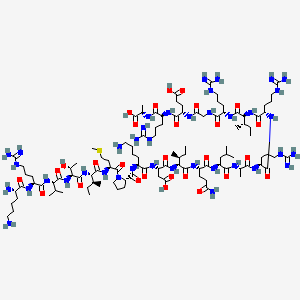
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
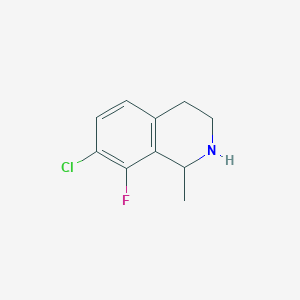
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
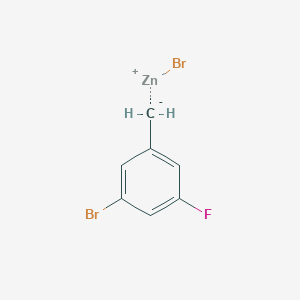
![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
